molecular formula C14H15BrN2O3S B3458235 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole

2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B3458235
M. Wt: 371.25 g/mol
InChI Key: PTIHDWLEGSKOHX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-(1,3-dioxan-2-yl)ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 4-bromophenyl group: This step often involves the use of a brominated aromatic compound in a substitution reaction.

    Attachment of the 2-(1,3-dioxan-2-yl)ethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfanyl groups or oxadiazole rings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the sulfanyl group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
  • 2-(4-fluorophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
  • 2-(4-methylphenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole

Uniqueness

2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-5-[2-(1,3-dioxan-2-yl)ethylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c15-11-4-2-10(3-5-11)13-16-17-14(20-13)21-9-6-12-18-7-1-8-19-12/h2-5,12H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHDWLEGSKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 4
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 6
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole

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